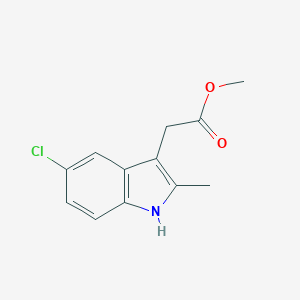![molecular formula C18H21NO2 B070535 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin CAS No. 171615-15-9](/img/structure/B70535.png)
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THIQ is a heterocyclic compound that consists of a quinolizine ring fused to a coumarin ring, and it possesses an isopropyl group at the 8 position of the quinolizine ring.
Mécanisme D'action
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin acts as a selective agonist for KOR, and its binding to KOR results in the activation of the G protein-coupled signaling pathway. This activation leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP levels results in the modulation of ion channels and the release of neurotransmitters, which ultimately leads to the observed physiological effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin.
Biochemical and Physiological Effects:
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to induce analgesia, anti-stress effects, and sedation in animal models. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have anti-inflammatory effects and can modulate the immune response. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has also been shown to have potential applications in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in lab experiments is its high affinity for KOR, which allows for the selective activation of this receptor. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is stable and can be easily synthesized in large quantities. However, one limitation of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is its potential for off-target effects, as it may bind to other receptors in addition to KOR.
Orientations Futures
There are several potential future directions for the use of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in scientific research. One potential direction is the development of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin-based therapeutics for the treatment of pain, stress-related disorders, and drug addiction. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be used as a tool for the study of KOR signaling pathways and the development of new KOR-targeted drugs. Finally, the potential off-target effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be further investigated to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with 3-acetyl-4-hydroxycoumarin in the presence of a Lewis acid catalyst. This reaction yields 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin as a yellow crystalline solid with a melting point of 198-200°C.
Applications De Recherche Scientifique
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been used in various scientific research studies due to its ability to bind to and activate the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is involved in the modulation of pain perception, stress response, and drug addiction. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have a high affinity for KOR and can induce analgesia and anti-stress effects in animal models.
Propriétés
Numéro CAS |
171615-15-9 |
|---|---|
Nom du produit |
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin |
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |
Clé InChI |
WWZVTLIQPPVZEL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
SMILES canonique |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
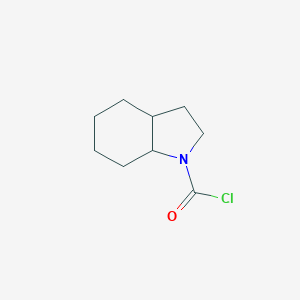
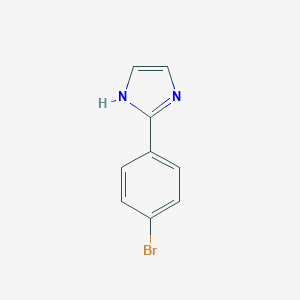
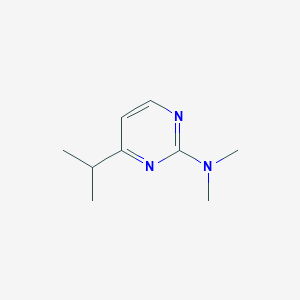
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
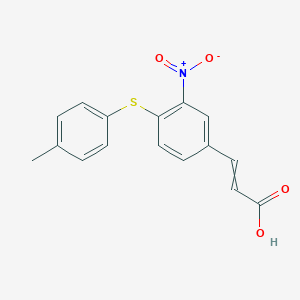

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)
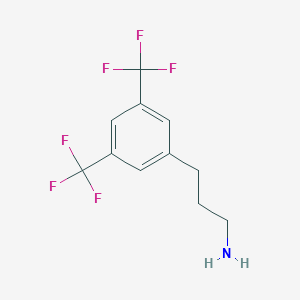
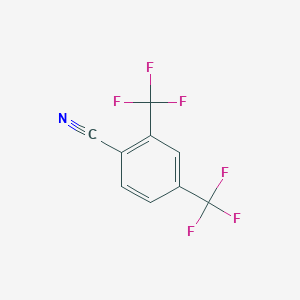


![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
